molecular formula C7H13NO2 B12978102 (2R)-4-methylpiperidine-2-carboxylic acid

(2R)-4-methylpiperidine-2-carboxylic acid

Cat. No.: B12978102
M. Wt: 143.18 g/mol
InChI Key: UQHCHLWYGMSPJC-PRJDIBJQSA-N
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Description

(2R)-4-Methylpiperidine-2-carboxylic acid is a chiral compound with the molecular formula C7H13NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-methylpiperidine-2-carboxylic acid typically involves the use of 4-methyl-2-picolinic acid as the starting material. The process includes several key steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and safety, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different piperidine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different piperidine derivatives .

Scientific Research Applications

(2R)-4-Methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-Methylpiperidine-2-carboxylic acid: A stereoisomer with similar structural properties.

    Piperidine-2-carboxylic acid: A related compound with a different substitution pattern.

    4-Methylpiperidine: A simpler derivative without the carboxylic acid group.

Uniqueness

(2R)-4-Methylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it particularly valuable in asymmetric synthesis and drug development .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2R)-4-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5?,6-/m1/s1

InChI Key

UQHCHLWYGMSPJC-PRJDIBJQSA-N

Isomeric SMILES

CC1CCN[C@H](C1)C(=O)O

Canonical SMILES

CC1CCNC(C1)C(=O)O

Origin of Product

United States

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